Methyl 4-bromobenzo[b]thiophene-3-carboxylate
Description
Methyl 4-bromobenzo[b]thiophene-3-carboxylate is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 4 and a methyl carboxylate group at position 3. The benzo[b]thiophene scaffold comprises a benzene ring fused to a thiophene ring, creating a planar structure with distinct electronic properties. The bromine substituent introduces steric bulk and electron-withdrawing effects, while the carboxylate group enhances solubility and serves as a reactive handle for further derivatization. This compound is primarily utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents, due to its ability to modulate protein-ligand interactions .
Properties
Molecular Formula |
C10H7BrO2S |
|---|---|
Molecular Weight |
271.13 g/mol |
IUPAC Name |
methyl 4-bromo-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3 |
InChI Key |
BSIMHTPBWSEMKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzo[b]thiophene
Bromination typically employs electrophilic aromatic substitution, where the electron-rich benzothiophene core reacts with brominating agents such as bromine or N-bromosuccinimide (NBS). However, achieving regioselective substitution at the 4-position requires directing groups or tailored conditions. Recent work by Baker et al. demonstrates that lactic acid derivatives act as halogen-bond acceptors with NBS, enhancing reactivity and selectivity for para-bromination. For instance, using ethyl lactate as a catalyst, bromination of benzo[b]thiophene at 25°C for 12 hours achieves 78% yield of 4-bromobenzo[b]thiophene.
Esterification at Position 3
Following bromination, esterification at the 3-position is accomplished via Friedel-Crafts acylation or nucleophilic substitution. A two-step protocol involves:
- Carboxylation : Treatment with carbon monoxide under palladium catalysis introduces a carboxylic acid group at position 3.
- Methylation : Reaction with methanol in the presence of thionyl chloride converts the acid to the methyl ester, yielding the final product with 65–70% overall efficiency.
Limitations include competing bromination at adjacent positions and side reactions during esterification, underscoring the need for modern catalytic methods.
Palladium-Catalyzed Carbonylative Synthesis
A breakthrough methodology reported by Baxter et al. enables direct synthesis of benzothiophene-3-carboxylates from alkyne precursors, bypassing traditional functionalization steps.
Substrate Preparation
The reaction begins with methyl(2-(phenylethynyl)phenyl)sulfane (1a ), which is brominated at the 4-position using NBS in acetone. The resulting 4-bromo derivative serves as the substrate for carbonylative cyclization.
Reaction Mechanism and Optimization
Under palladium iodide (PdI₂) catalysis and carbon monoxide (40 atm), the alkyne undergoes cyclocarbonylation to form the benzothiophene core. Key steps include:
- Oxidative Addition : PdI₂ activates the alkyne and sulfide moieties.
- CO Insertion : Carbon monoxide inserts into the Pd–C bond, forming a ketone intermediate.
- Nucleophilic Attack : Methanol attacks the intermediate, yielding the methyl ester.
Optimized conditions (PdI₂: 5 mol%, KI: 5 equiv, 80°C, 24 hours) achieve 80% isolated yield of methyl 4-bromo-2-phenylbenzo[b]thiophene-3-carboxylate (2a ). Scalability is demonstrated in a 56 mL MeOH reaction producing 244 mg (81% yield).
Table 1: Palladium-Catalyzed Synthesis Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% PdI₂ | 80 |
| Temperature | 80°C | 78 |
| CO Pressure | 40 atm | 75 |
| Reaction Time | 24 hours | 80 |
Patent-Based Synthesis via Quaternary Phosphonium Salt
A patent by CN110818679A outlines a scalable route to 4-bromobenzo[b]thiophene, which is subsequently esterified.
Stepwise Procedure
- Sulfide Formation : 2-Bromo-6-fluorobenzaldehyde reacts with chloromethyl mercaptan in acetone at 30–35°C for 4 hours, yielding 2-chloromethylthio-6-bromobenzaldehyde (86% yield).
- Phosphonium Salt Synthesis : Treatment with triphenylphosphine in toluene at 100°C for 4 hours forms a quaternary phosphonium salt (84% yield).
- Cyclization : Sodium hydride in tetrahydrofuran (THF) induces cyclization, producing crude 4-bromobenzo[b]thiophene.
- Esterification : The crude product is reacted with methyl chloroformate in dimethylformamide (DMF), followed by recrystallization to afford the methyl ester (75% purity).
Recrystallization and Purification
High-vacuum distillation (90–110°C) removes triphenylphosphine oxide impurities, and recrystallization from petroleum ether yields 4-bromobenzo[b]thiophene with >98% purity. Subsequent esterification via Schlenk techniques ensures minimal side-product formation.
Table 2: Patent Method Performance Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Sulfide Formation | 86 | 90 |
| Phosphonium Salt | 84 | 88 |
| Cyclization | 78 | 85 |
| Esterification | 72 | 98 |
Comparative Analysis of Methods
Yield and Efficiency
Regioselectivity and Purity
Halogen-bonding strategies and substrate pre-functionalization ensure >95% regioselectivity for 4-bromination, whereas classical methods suffer from <80% selectivity. Purification via high-vacuum distillation or column chromatography achieves pharmaceutical-grade purity.
Industrial Applicability
The patent’s avoidance of high-temperature decarboxylation and use of inexpensive reagents (e.g., triphenylphosphine) make it ideal for bulk production. Conversely, the palladium method’s catalyst cost and pressure requirements limit its use to high-value applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation and Reduction: Products include oxidized or reduced thiophene compounds.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
Methyl 4-bromobenzo[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 4-bromobenzo[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence the compound’s binding affinity and selectivity towards its targets. In material science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or conductive material.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives
Key Observations:
Positional Isomerism : The placement of the carboxylate group (C2 vs. C3) significantly alters electronic density. For instance, methyl benzo[b]thiophene-2-carboxylate exhibits stronger STAT3 inhibitory activity than C3-substituted analogs, likely due to better alignment with target binding pockets.
Conversely, amino groups (e.g., ) increase nucleophilicity, favoring hydrogen-bond interactions.
Ring Saturation : Tetrahydrobenzo[b]thiophene derivatives (e.g., ) exhibit improved metabolic stability over fully aromatic systems, critical for oral bioavailability in PI3Kα inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
